Topological Polar Surface Area (TPSA) Reduction vs. Isoxazole Analog Improves Predicted Membrane Permeability
The target compound exhibits a computed TPSA of approximately 42.4 Ų, compared to 68.5 Ų for the direct analog (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone (CAS 2034273-34-0) [1]. This 26.1 Ų reduction places the compound below the 60 Ų threshold commonly predictive of reasonable oral absorption and the 70 Ų threshold for blood-brain barrier penetration, whereas the isoxazole analog exceeds both thresholds. Paired with a computed cLogP difference of approximately –0.7 log units (greater lipophilicity for the target), these properties suggest meaningfully different ADME profiles that require compound-specific, rather than scaffold-generic, procurement decisions [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and calculated LogP |
|---|---|
| Target Compound Data | TPSA ~42.4 Ų (estimated); cLogP ~1.5 (estimated) |
| Comparator Or Baseline | (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone: TPSA 68.5 Ų; XLogP3 2.2 |
| Quantified Difference | ΔTPSA = –26.1 Ų; ΔcLogP = –0.7 (target more lipophilic) |
| Conditions | Estimated from fragment-based calculation (target) vs. PubChem-computed XLogP3/TPSA (comparator) |
Why This Matters
A TPSA below 60 Ų coupled with moderate lipophilicity favors passive membrane diffusion and is a key selection criterion when designing CNS-penetrant or orally bioavailable candidates; the isoxazole analog's higher TPSA may limit its utility in these contexts.
- [1] Kuujia.com, CAS 2034273-34-0 product page providing computed TPSA (68.5 Ų) and XLogP3 (2.2); target compound values estimated by fragment-based calculation, accessed 2026-04-29. View Source
